molecular formula C10H18 B3277094 4-Ethyloct-1-yne CAS No. 65351-05-5

4-Ethyloct-1-yne

Cat. No.: B3277094
CAS No.: 65351-05-5
M. Wt: 138.25 g/mol
InChI Key: AVMICIAPOZYFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyloct-1-yne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C10H18, and it is commonly used as a building block in chemical synthesis due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyloct-1-yne can be synthesized through various methods. One common approach involves the use of palladium-catalyzed coupling reactions. For instance, in an argon atmosphere, a mixture of bis-triphenylphosphine-palladium(II) chloride and copper(I) iodide in anhydrous tetrahydrofuran and triethylamine is used. The reaction proceeds at room temperature, yielding this compound as a light yellow oil .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in research and development settings. It serves as a valuable building block in the synthesis of various complex molecules .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyloct-1-yne undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

4-Ethyloct-1-yne has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethyloct-1-yne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can interact with different molecular targets and pathways, leading to the formation of new compounds and materials .

Comparison with Similar Compounds

Uniqueness: 4-Ethyloct-1-yne is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature makes it a valuable building block in the synthesis of more complex molecules .

Properties

IUPAC Name

4-ethyloct-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-4-7-9-10(6-3)8-5-2/h2,10H,4,6-9H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMICIAPOZYFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyloct-1-yne
Reactant of Route 2
Reactant of Route 2
4-Ethyloct-1-yne
Reactant of Route 3
Reactant of Route 3
4-Ethyloct-1-yne
Reactant of Route 4
4-Ethyloct-1-yne
Reactant of Route 5
Reactant of Route 5
4-Ethyloct-1-yne
Reactant of Route 6
4-Ethyloct-1-yne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.